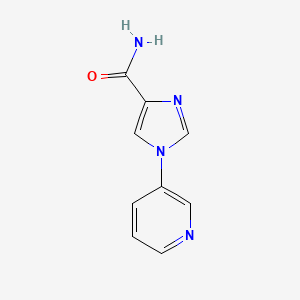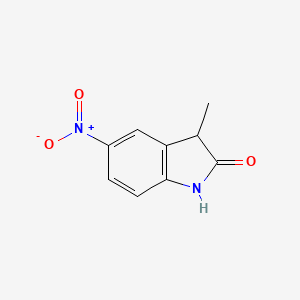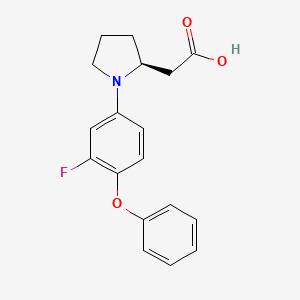
(S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid is a chiral compound that features a pyrrolidine ring substituted with a fluoro-phenoxyphenyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Phenoxyphenyl Group: This step may involve nucleophilic substitution reactions where a fluoro-phenoxyphenyl halide reacts with the pyrrolidine ring.
Attachment of the Acetic Acid Moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenoxyphenyl group.
Reduction: Reduction reactions could target the fluoro-phenoxyphenyl group or the acetic acid moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the fluoro group or the phenoxyphenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated or hydrogenated products.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(1-(3-Fluoro-4-phenyl)pyrrolidin-2-YL)acetic acid: Lacks the phenoxy group.
(S)-2-(1-(4-Phenoxyphenyl)pyrrolidin-2-YL)acetic acid: Lacks the fluoro group.
(S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)propionic acid: Has a propionic acid moiety instead of acetic acid.
Uniqueness
The presence of both the fluoro and phenoxy groups in (S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid may confer unique properties, such as increased lipophilicity or specific binding affinities, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C18H18FNO3 |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
2-[(2S)-1-(3-fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C18H18FNO3/c19-16-11-14(20-10-4-5-13(20)12-18(21)22)8-9-17(16)23-15-6-2-1-3-7-15/h1-3,6-9,11,13H,4-5,10,12H2,(H,21,22)/t13-/m0/s1 |
Clé InChI |
XWFNQQXVPOWMAX-ZDUSSCGKSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)F)CC(=O)O |
SMILES canonique |
C1CC(N(C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


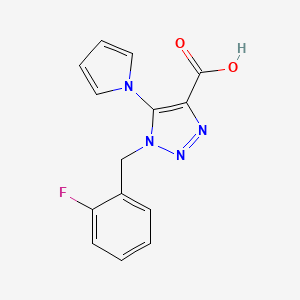
![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B11790624.png)
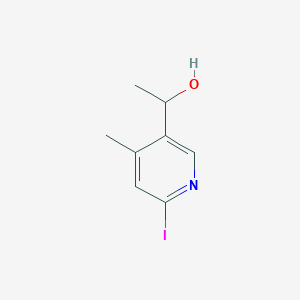


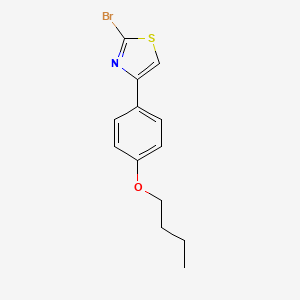

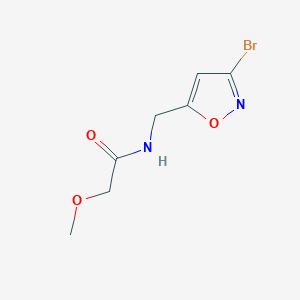
![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)

